molecular formula C16H16ClNO3 B2655305 Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 1094227-82-3

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2655305
CAS No.: 1094227-82-3
M. Wt: 305.76
InChI Key: ZZZUZMZIIKWIMJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate is a chemical compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.76 g/mol. This compound is used primarily in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves several steps. One common synthetic route includes the reaction of 5-chloro-2-hydroxybenzylamine with ethyl 2-aminobenzoate under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux conditions to ensure the reaction proceeds to completion .

Chemical Reactions Analysis

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro group, using reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines.

Scientific Research Applications

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate is widely used in scientific research due to its biochemical properties. Some of its applications include:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic uses, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate can be compared with other similar compounds, such as:

    Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-10-11-9-12(17)7-8-15(11)19/h3-9,18-19H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZUZMZIIKWIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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